6-Methyl[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“6-Methyl[1,2,4]triazolo[4,3-a]pyridine” is a nitrogenous heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazole compounds, including “6-Methyl[1,2,4]triazolo[4,3-a]pyridine”, have a molecular formula of C2H3N3 . They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The specific molecular structure of “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” is not detailed in the retrieved papers.
Chemical Reactions Analysis
Triazole compounds are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for diverse chemical reactions and the construction of novel bioactive molecules . The specific chemical reactions involving “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” are not detailed in the retrieved papers.
Safety And Hazards
Future Directions
The future directions for “6-Methyl[1,2,4]triazolo[4,3-a]pyridine” and other triazole compounds involve the development of new compounds with excellent antibacterial activity . There is an urgent need to develop new antimicrobial agents due to the gradual decrease of sensitivity to the currently used antimicrobial agents . Nitrogen-containing heterocycles, such as triazoles, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, they present a promising avenue for future research and development.
properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7-9-8-5-10(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGPQVPSNGKVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=NN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291132 | |
Record name | 6-Methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
4919-09-9 | |
Record name | s-Triazolo[4, 6-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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